molecular formula C14H14FNO3 B13062121 Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Cat. No.: B13062121
M. Wt: 263.26 g/mol
InChI Key: IKQBYISUOYXXNE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine, methoxy, and methyl groups, as well as an ethyl ester functional group. The molecular formula of this compound is C14H14FNO3, and it has a molecular weight of 263.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound’s fluorine and methoxy substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

  • Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
  • Ethyl 4-bromo-8-methoxy-3-methylquinoline-2-carboxylate
  • Ethyl 4-fluoro-8-hydroxy-3-methylquinoline-2-carboxylate

Comparison: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit improved pharmacokinetic properties and higher potency in certain applications .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

InChI

InChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3

InChI Key

IKQBYISUOYXXNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F

Origin of Product

United States

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